molecular formula C11H8FN5O B1454683 3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine CAS No. 1330044-13-7

3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine

Cat. No. B1454683
CAS RN: 1330044-13-7
M. Wt: 245.21 g/mol
InChI Key: FYGCHQVXRVXETJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine (FMPP) is a synthetic compound that has recently been gaining attention in the scientific community due to its potential applications in various fields of research. FMPP has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. In addition, FMPP has been found to have potential applications in drug delivery, imaging, and diagnostics.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine and its derivatives have been extensively studied for their potential in the synthesis of various heterocyclic compounds. The versatility of these compounds allows for the development of a wide range of structures, including pyrazoles, pyrimidines, and pyrazolo[1,5-a]pyrimidines, which have applications in medicinal chemistry as building blocks for drug development. For instance, the reaction of fluorinated pyrazoles with ethanolic hydrazine hydrate has been shown to produce 3-amino-4-nitropyrazole, which can be further transformed into ortho-diamines for condensation with α-dicarbonyl compounds, yielding various pyrazolo[3,4-b]pyrazine derivatives (Biffin, Brown, & Porter, 1968). Additionally, synthetic strategies for new 3-amino-4-fluoropyrazoles involve monofluorination of β-methylthio-β-enaminoketones, further highlighting the compound's role in facilitating the construction of functionally rich pyrazoles (Surmont et al., 2011).

Anti-Cancer and Anti-Inflammatory Applications

The compound and its related structures have been explored for their anticancer and anti-inflammatory properties. A notable example includes the synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives, which have shown promising anti-inflammatory and anti-cancer activities. The development of these derivatives underscores the therapeutic potential of this compound in drug discovery, offering efficient routes to compounds with significant biological activities (Kaping et al., 2016).

Mechanism of Action

Target of Action

The primary target of 3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine is Polo-like kinase 4 (PLK4). PLK4 is a serine/threonine-protein kinase that plays a crucial role in regulating cell division and centriole duplication .

Mode of Action

It is known that the compound interacts with its target, plk4, leading to changes in the cell division process .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in cell division and centriole duplication. By interacting with PLK4, the compound can influence these pathways and their downstream effects .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its interaction with PLK4. By targeting this kinase, the compound can potentially disrupt cell division and centriole duplication, which may have implications for the treatment of various cancers .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s photophysical properties can be tuned by electron-donating groups at position 7 on the fused ring . Additionally, the compound has been found to display a strong solvatofluorochromic effect , suggesting that its action may be influenced by the solvent environment.

Biochemical Analysis

Biochemical Properties

3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes and proteins. It has been shown to inhibit the activity of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . By binding to the active site of these kinases, this compound effectively blocks their activity, leading to altered cellular responses. Additionally, this compound interacts with other biomolecules such as cytochrome P450 isoforms, influencing their metabolic activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to inhibit the proliferation of various cancer cell lines, including colorectal cancer and non-small cell lung cancer . This inhibition is primarily due to its impact on cell signaling pathways, such as the Ras/Erk and PI3K/Akt pathways, which are crucial for cell survival and growth . Furthermore, this compound affects gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of TRKs, preventing their phosphorylation and subsequent activation of downstream signaling pathways . This binding interaction is facilitated by the compound’s unique structure, which allows it to fit precisely into the kinase’s active site. Additionally, this compound can inhibit or activate other enzymes, leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of cellular functions, particularly in cancer cells . These findings suggest that the compound’s effects are durable and can be maintained over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, some adverse effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing their activity and altering metabolic flux . This interaction can lead to changes in the levels of various metabolites, affecting overall cellular metabolism. Additionally, the compound’s metabolism involves specific cofactors that facilitate its biotransformation and clearance from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, the compound can accumulate in specific compartments, influencing its localization and activity. These transport and distribution mechanisms are crucial for the compound’s effectiveness in targeting specific cellular processes.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity. The compound has been found to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications may direct the compound to specific organelles, enhancing its effectiveness in modulating cellular functions . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

3-(5-fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN5O/c1-18-11-8(12)5-14-10(16-11)7-4-15-17-3-2-13-6-9(7)17/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGCHQVXRVXETJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1F)C2=C3C=NC=CN3N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine
Reactant of Route 2
Reactant of Route 2
3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine
Reactant of Route 3
Reactant of Route 3
3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine
Reactant of Route 4
3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine
Reactant of Route 5
3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine
Reactant of Route 6
Reactant of Route 6
3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.